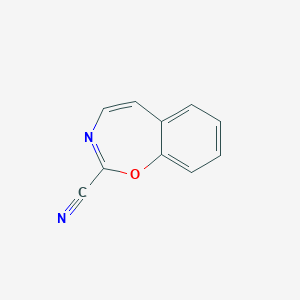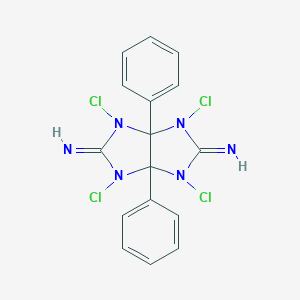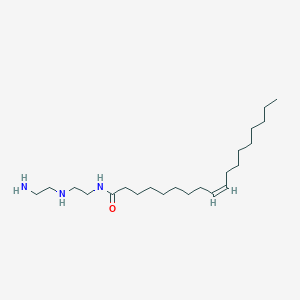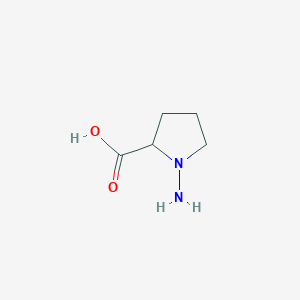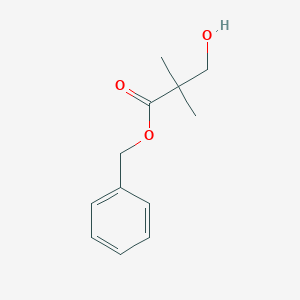
Benzyl 3-hydroxy-2,2-dimethylpropanoate
概要
説明
Benzyl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemistry of similar esters and their potential applications. For instance, the synthesis of glycosides and glycosyl esters is explored using related benzyloxyphenyl-dimethylpropanoate esters, which are structurally similar to benzyl 3-hydroxy-2,2-dimethylpropanoate .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of neighboring group participation and hydrogenolysis for the synthesis of glycosides and glycosyl esters . Another paper describes a high-yielding synthesis of a complex azepine derivative starting from 2,4-dimethylaniline, which, while not the same, shares some synthetic strategy elements that could be applicable to the synthesis of benzyl 3-hydroxy-2,2-dimethylpropanoate .
Molecular Structure Analysis
The molecular structure of compounds similar to benzyl 3-hydroxy-2,2-dimethylpropanoate has been analyzed in some of the papers. For example, the crystal and molecular structure of a benzoylpropylphosphonate compound was determined, showing strong intramolecular interactions and dimeric arrangements due to hydrogen bonding . This suggests that benzyl 3-hydroxy-2,2-dimethylpropanoate may also exhibit interesting structural features due to the presence of functional groups capable of forming hydrogen bonds.
Chemical Reactions Analysis
The chemical reactions involving related compounds include [3+3] cyclocondensations to synthesize 1-hydroxy-2,4-benzodioates , and acid-catalyzed dehydration and base-promoted elimination reactions to yield phosphonate derivatives . These reactions highlight the reactivity of the hydroxyl and carboxylate groups, which are also present in benzyl 3-hydroxy-2,2-dimethylpropanoate, indicating that it may undergo similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of benzyl 3-hydroxy-2,2-dimethylpropanoate are not directly discussed, the properties of structurally related compounds can provide some insights. For example, the synthesis of new benzoyloxybenzoic acids with liquid crystalline properties suggests that benzyl esters with similar structures may also exhibit such properties under certain conditions . Additionally, the intermolecular interactions observed in the crystal structures of related compounds imply that benzyl 3-hydroxy-2,2-dimethylpropanoate may have a propensity for forming specific molecular arrangements .
科学的研究の応用
- Summary of the Application: Benzyl 3-hydroxy-2,2-dimethylpropanoate has been used in the synthesis of compounds that act as potential HDAC inhibitors . HDAC inhibition has gained great importance in cancer treatment .
- Methods of Application or Experimental Procedures: The compound was used in the synthesis of two series based on the structure of 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate . The synthesized compounds were then tested in vitro for their antiproliferative activity against HeLa cells .
- Results or Outcomes: The results identified compounds 16b, 16c, 18 (IC50; 11.69, 0.69, 3.39 mM respectively) as potential good inhibitors compared to the standard drug doxorubicin (IC50; 2.29 mM) . These compounds also exhibited promising activity against other cancer cell lines namely; HCT-116, MCF-7, PC3, A549 and therefore were selected as hits for further optimization .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
benzyl 3-hydroxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZZXRKTRWITII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596508 | |
| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxy-2,2-dimethylpropanoate | |
CAS RN |
17701-61-0 | |
| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

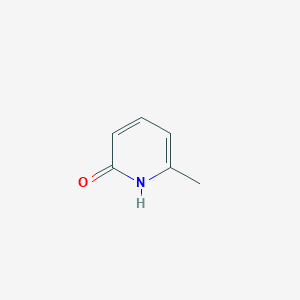
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
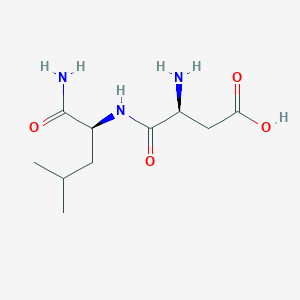

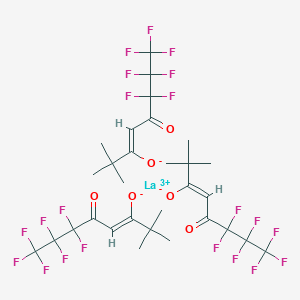
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

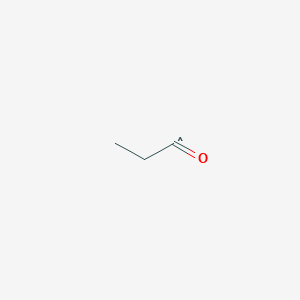

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
